(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(4-bromo-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXKDIZQIWUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263060-69-0 | |
| Record name | (4-bromo-1H-1,3-benzodiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 7-bromo-1H-benzo[d]imidazole-2-nitroamine .
Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of 7-bromo-1H-benzo[d]imidazole-2-aminoamine .
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as chlorine or fluorine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenation reagents like chlorine (Cl2) or fluorine (F2) in the presence of a catalyst.
Major Products Formed:
Nitro Compounds: Resulting from oxidation reactions.
Amino Compounds: Resulting from reduction reactions.
Halogenated Compounds: Resulting from substitution reactions.
Scientific Research Applications
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but they often involve modulation of cellular signaling or metabolic processes.
Comparison with Similar Compounds
Substituent Position: Bromine vs. Other Halogens
Key Findings :
Substituent Type: Bromine vs. Methoxy/Methyl Groups
Key Findings :
Impact of Methanamine Modifications
Key Findings :
Biological Activity
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, a heterocyclic compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.07 g/mol
- Structure : The compound features a bromine atom at the 7-position of the benzimidazole ring, contributing to its unique reactivity and biological interactions.
The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, several hypotheses suggest potential pathways:
- Halogen Bonding : The presence of the bromine atom may facilitate interactions with biomolecules through halogen bonding, enhancing the compound's affinity for various biological targets.
- Cytochrome P450 Interaction : Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, potentially influencing drug metabolism and efficacy.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. Notably:
- Bacterial Inhibition : Metal complexes derived from this compound have shown effective antibacterial and antifungal activities. For instance, studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 40 | 30 |
| K. pneumoniae | 50 | 19 |
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Viability Reduction : The compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating substantial efficacy at lower concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 225 |
| HepG2 | 12.41 |
| HCT-116 | 9.71 |
| PC3 | 2.29 |
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial effects of this compound against common bacterial pathogens. The results demonstrated significant inhibition comparable to conventional antibiotics.
- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound effectively induced apoptosis, particularly in breast cancer cells, suggesting its potential as an anticancer agent.
- Inflammatory Response Investigation : A study assessed the impact of the compound on inflammatory markers in vitro, showing a notable decrease in cytokine levels in treated cells.
Preparation Methods
General Synthetic Strategy
The synthesis of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine typically involves:
- Construction of the benzimidazole core from o-phenylenediamine derivatives.
- Introduction of the bromine substituent at the 7-position.
- Functionalization at the 2-position with a methanamine group.
The key challenges include regioselective bromination and efficient installation of the methanamine moiety while maintaining the integrity of the benzimidazole ring.
Preparation of Benzimidazole Core
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions.
- Typical Reaction Conditions:
- Refluxing o-phenylenediamine with aldehydes in ethanol or acetic acid.
- Use of catalysts such as 4-dimethylaminopyridine (DMAP) or acids to promote cyclization.
- Purification by silica gel chromatography with ethyl acetate/hexane mixtures.
This method yields the benzimidazole scaffold with substituents at desired positions depending on the starting materials.
Functionalization at the 2-Position with Methanamine
The 2-position of benzimidazole is functionalized to introduce the methanamine group through:
- Nucleophilic substitution or reductive amination reactions.
- For example, reaction of 2-formyl-7-bromobenzimidazole with ammonia or amine sources under reducing conditions.
- Catalytic hydrogenation or use of reducing agents such as sodium borohydride or Ni–Al alloy in presence of formic acid to convert aldehyde intermediates to aminomethyl derivatives.
Alternatively, direct substitution of 2-halo benzimidazole derivatives with ammonia or primary amines under copper-catalyzed conditions can be employed.
Representative Preparation Method (Literature-Based)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Condensation | 4-bromo-o-phenylenediamine + formaldehyde or aldehyde, reflux in ethanol | Formation of 7-bromo-1H-benzimidazole-2-carbaldehyde intermediate | 60-75% | Purification by silica gel chromatography |
| 2. Reductive amination | Intermediate + ammonia or ammonium acetate + NaBH4 or catalytic hydrogenation (Ni-Al alloy, 75% formic acid) | Conversion to this compound | 67-91% | Reaction monitored by NMR and MS |
| 3. Purification | Silica gel chromatography (ethyl acetate/hexane) | Pure target compound | 70-80% | Crystallization from ethanol |
This sequence is adapted from reported procedures for similar benzimidazole derivatives.
Alternative Copper-Catalyzed Amination Method
A copper(I)-catalyzed amination of 7-bromo-2-halo-benzimidazole derivatives with ammonia or amines has been reported:
- Reagents: CuI catalyst, 8-hydroxyquinoline ligand, cesium carbonate base.
- Solvent: tert-butyl alcohol.
- Conditions: Sealed tube, 90–110 °C, 16 hours.
- Workup: Filtration, evaporation, column chromatography using DCM/MeOH/NH4OH.
This method provides an efficient route to 2-amino substituted benzimidazoles including methanamine derivatives with yields around 69%.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane or DCM/MeOH mixtures is standard for purification.
- Spectroscopy: Confirmation of structure is done by 1H NMR, 13C NMR, and mass spectrometry.
- Crystallization: Recrystallization from ethanol or methanol enhances purity.
- Yield Optimization: Reaction times, temperature, and reagent stoichiometry are optimized for maximal yield and selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation + Reductive Amination | 4-bromo-o-phenylenediamine, aldehyde, NH3, NaBH4 or Ni-Al alloy | Reflux in ethanol, catalytic hydrogenation | 67-91% | Straightforward, well-established | Requires multi-step purification |
| Copper-Catalyzed Amination | 7-bromo-2-halo-benzimidazole, CuI, 8-hydroxyquinoline, Cs2CO3 | 90-110 °C, sealed tube, 16h | ~69% | Efficient, direct amination | Requires sealed tube, catalyst handling |
| Bromination of Benzimidazole | Benzimidazole, NBS or Br2 | Room temp or mild heat | 60-75% | Regioselective bromination | Risk of polybromination |
Research Findings and Considerations
- The regioselective bromination at the 7-position is crucial for obtaining the correct substitution pattern.
- Reductive amination using catalytic hydrogenation provides high yields and clean conversion to the aminomethyl group.
- Copper-catalyzed amination methods offer a one-pot alternative but require precise control of reaction parameters.
- Purification by chromatography and recrystallization ensures high purity for pharmaceutical or research applications.
- Spectroscopic data confirm the structural integrity and substitution pattern of the final compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are derived from benzimidazole synthesis:
- Debus-Radziszewski method : Condense o-phenylenediamine derivatives (e.g., bromo-substituted analogs) with carboxylic acids or formic acid under acidic reflux (85–95°C) .
- Amino acid coupling : React bromo-substituted o-phenylenediamine with glycine or other amino acids in toluene under reflux, achieving >95% yield via optimized stoichiometry and solvent selection .
Q. How can researchers characterize this compound, and what spectral markers are diagnostic?
- Analytical Workflow :
- IR : Detect N-H stretches (~3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
- NMR :
- ¹H-NMR : Aromatic protons (δ 6.5–7.5 ppm), NH₂ signals (δ 1.5–2.5 ppm), and CH₂ bridging groups (δ 4.3–4.5 ppm) .
- ¹³C-NMR : Benzimidazole carbons (δ 110–150 ppm), Br-substituted aromatic C (δ 120–130 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z ~215–230 (M⁺ for C₈H₇BrN₃) with fragmentation patterns confirming the bromoimidazole core .
Q. What structure-activity relationships (SAR) govern the biological activity of brominated benzimidazole derivatives?
- Substituent Effects :
| Substituent Position | Biological Activity Trend | Example Reference |
|---|---|---|
| 5,6-Dimethyl | Enhanced antimicrobial | |
| 5-Fluoro | Improved bioavailability | |
| 7-Bromo | Expected steric modulation |
- Methodology : Systematically substitute the benzimidazole core and assay against microbial/cancer targets. Bromine at position 7 may enhance electrophilic reactivity, influencing target binding .
Advanced Research Questions
Q. How does this compound inhibit microbial growth, and what molecular targets are implicated?
- Mechanistic Insights :
- Nucleic Acid Interference : Competes with purines, disrupting DNA/RNA synthesis in bacteria (observed in 5,6-dimethyl analogs) .
- Enzyme Inhibition : Potential binding to bacterial topoisomerases or kinases, as seen in fluoro/chloro derivatives .
Q. Can computational methods predict the reactivity or binding modes of brominated benzimidazole derivatives?
- DFT/Docking Strategies :
- DFT : Calculate electron density maps to identify nucleophilic/electrophilic sites on the bromoimidazole core. Use functionals like B3LYP for correlation-energy approximations .
- Molecular Docking : Simulate interactions with EGFR or CK1δ/ε kinases (as in 2-phenyl benzimidazole derivatives) using AutoDock Vina. Validate with in vitro kinase assays .
Q. How do metal ions coordinate with this compound, and what applications arise in catalysis or bioinorganic chemistry?
- Coordination Chemistry :
- Ligand Design : Synthesize Schiff base ligands by condensing the amine group with aldehydes (e.g., 2,4-dihydroxybenzaldehyde), forming tridentate NNO-donors for V(III), Mn(II), or Zn(II) complexes .
- Applications : Test metal complexes for antitumor activity (e.g., DNA cleavage via redox-active Mn/Co centers) or as catalysts in oxidation reactions .
Q. How should researchers address contradictory data in synthetic yields or biological potency across studies?
- Case Study : Compare yields from Method A (68%) vs. Method B (97%) for non-brominated analogs .
- Resolution Strategies :
- Optimize solvent polarity (toluene > ethanol) and catalyst use (e.g., ZnCl₂ for cyclization).
- Control bromine’s steric effects via microwave-assisted synthesis or phase-transfer catalysis .
Q. What structural modifications improve the pharmacokinetic profile of brominated benzimidazoles?
- Design Principles :
- Fluorination : Add 5-F substituents to enhance membrane permeability (logP reduction) .
- PEGylation : Attach polyethylene glycol to the methanamine group to prolong half-life .
- ADMET Analysis : Use SwissADME or Protox for toxicity prediction. Prioritize derivatives with low hepatotoxicity (e.g., avoid nitro groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
